7-Bromo-1-(4-methoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
The compound “7-Bromo-1-(4-methoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” is a complex organic molecule that contains several functional groups and rings. It has a chromeno[2,3-c]pyrrole core, which is a type of heterocyclic compound . The molecule also contains a methoxyphenyl group and a bromine atom.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the chromeno[2,3-c]pyrrole core, with additional functional groups attached at specific positions. The bromine atom at the 7-position, the methoxyphenyl group at the 1-position, and the methyl group at the 2-position would all contribute to the overall structure and properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the bromine atom, which is a good leaving group, and the electron-donating methoxyphenyl group. The pyrrole ring could potentially undergo electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role .Scientific Research Applications
Photoluminescent Materials
Research has identified derivatives of the specified compound as promising candidates for the development of photoluminescent materials. These materials are of interest due to their strong fluorescence and potential applications in electronic devices. For instance, π-conjugated polymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) units, which share structural motifs with the compound , have been synthesized and shown to exhibit strong photoluminescence, making them suitable for electronic applications (Beyerlein & Tieke, 2000).
Fungicidal Activity
Compounds structurally related to 7-Bromo-1-(4-methoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione have been investigated for their bioactivity, including fungicidal activity. Novel strobilurin derivatives containing pyrrolidine-2,4-dione moiety have been synthesized and evaluated against several fungi, demonstrating visible fungicidal activity. This research suggests potential agricultural applications of these compounds in protecting crops against fungal diseases (Guihua et al., 2014).
Electron Transport Layer in Solar Cells
A novel alcohol-soluble n-type conjugated polyelectrolyte based on diketopyrrolopyrrole (DPP) backbone, which is structurally similar to the discussed compound, has been synthesized for use as an electron transport layer (ETL) in inverted polymer solar cells. This development highlights the compound's relevance in the improvement of solar cell efficiency by facilitating electron extraction and reducing exciton recombination at the active layer/cathode interface (Hu et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities. It could also be interesting to study the effects of different substituents on the chromeno[2,3-c]pyrrole core .
Properties
IUPAC Name |
7-bromo-1-(4-methoxyphenyl)-2-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrNO4/c1-21-16(10-3-6-12(24-2)7-4-10)15-17(22)13-9-11(20)5-8-14(13)25-18(15)19(21)23/h3-9,16H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJIUZOMEKRACRG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C2=C(C1=O)OC3=C(C2=O)C=C(C=C3)Br)C4=CC=C(C=C4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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